N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline
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Overview
Description
“N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” is an organic compound that features a pyrazole ring substituted with a dimethyl group and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Aniline Moiety: The final step involves the nucleophilic substitution reaction between the dimethylpyrazole and 3-(trifluoromethyl)aniline under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Material Science: As a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of “N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)benzamide
- N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)aniline
Uniqueness
“N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-9-10(8-19(2)18-9)7-17-12-5-3-4-11(6-12)13(14,15)16/h3-6,8,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZXLQLQVVNAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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